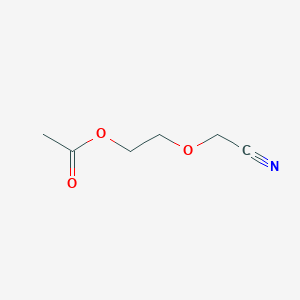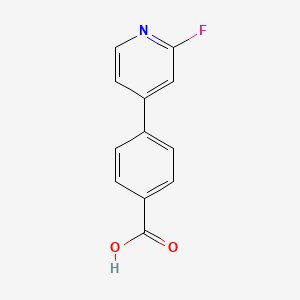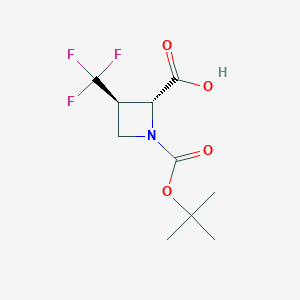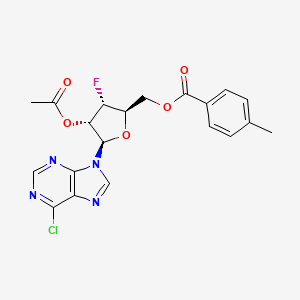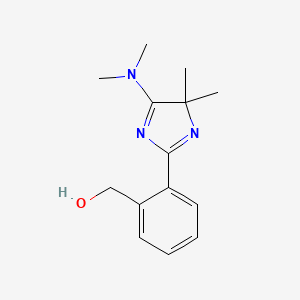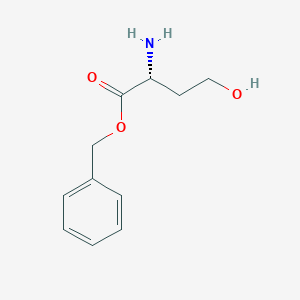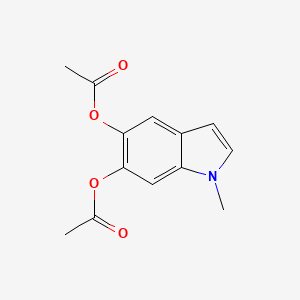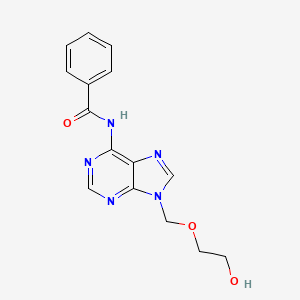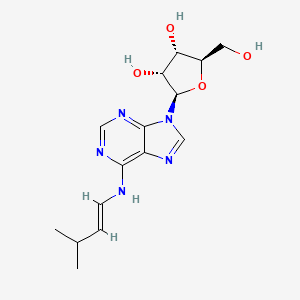methanol CAS No. 43215-17-4](/img/structure/B12934197.png)
[1-(Methylsulfonyl)-1h-benzimidazol-2-yl](phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzimidazole ring, along with the methylsulfonyl and phenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of Phenyl Group: The phenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the benzimidazole ring or the phenyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the phenyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring or the methylsulfonyl group.
Reduction: Reduced derivatives of the benzimidazole ring or the phenyl group.
Substitution: Substituted derivatives at the benzimidazole ring or the phenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The methylsulfonyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzimidazole: A parent compound with a simpler structure, lacking the methylsulfonyl and phenyl groups.
(2-(Methylsulfonyl)phenyl)methanol: A similar compound with a different substitution pattern on the phenyl ring.
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol: A closely related compound with a hydroxyl group instead of the phenyl group.
Uniqueness: (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is unique due to the combination of the benzimidazole ring, methylsulfonyl group, and phenyl group, which collectively contribute to its distinct chemical properties and potential biological activities. The presence of these functional groups allows for diverse chemical reactivity and the potential for multiple therapeutic applications.
Properties
CAS No. |
43215-17-4 |
|---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(1-methylsulfonylbenzimidazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H14N2O3S/c1-21(19,20)17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10,14,18H,1H3 |
InChI Key |
SJCNHXBXBIVTGE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


